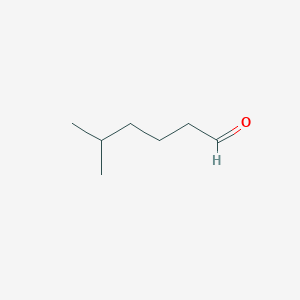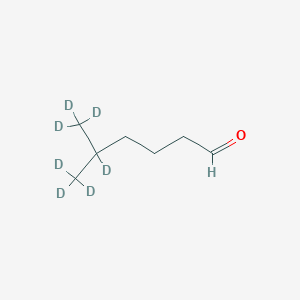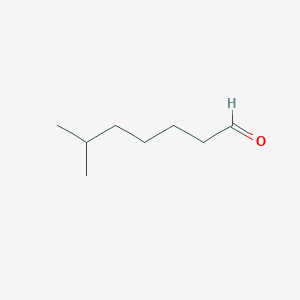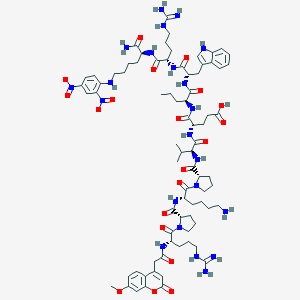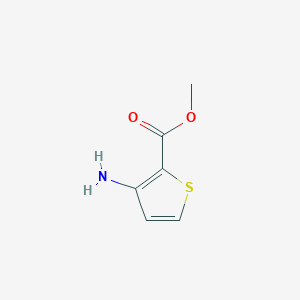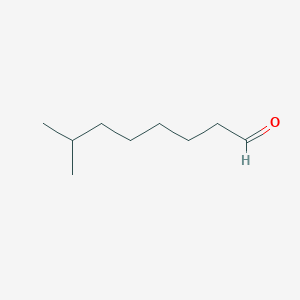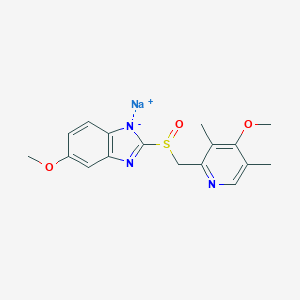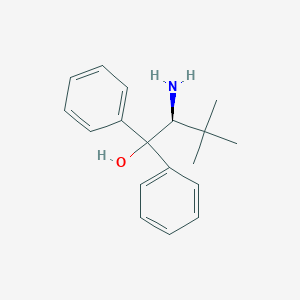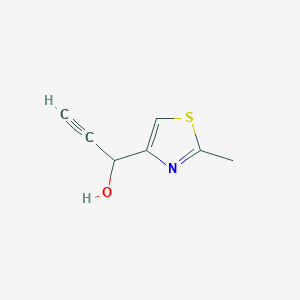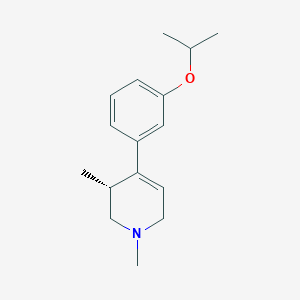
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin, also known as THC-V, is a non-psychoactive cannabinoid found in certain strains of cannabis. This compound has been gaining attention in the scientific community due to its potential therapeutic properties.
Mechanism Of Action
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin interacts with the body's endocannabinoid system, which plays a role in regulating various physiological processes, including appetite, mood, and pain sensation. 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin binds to cannabinoid receptors in the body, which can lead to a variety of effects depending on the specific receptor and location in the body.
Biochemical and Physiological Effects:
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have a variety of biochemical and physiological effects. These include reducing inflammation, regulating blood sugar levels, and suppressing appetite. Additionally, 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have analgesic properties and may be useful in treating pain.
Advantages And Limitations For Lab Experiments
One advantage of studying 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin in a laboratory setting is that it can be synthesized or extracted relatively easily, allowing for a steady supply of the compound. Additionally, 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin is non-psychoactive, which makes it easier to study its therapeutic properties without the confounding effects of THC. However, one limitation of studying 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin is that it is not as well-studied as other cannabinoids, which means that there is still much to learn about its potential therapeutic applications.
Future Directions
There are several potential future directions for research on 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin. One area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. Additionally, there may be potential for 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin in treating neurological disorders such as Parkinson's disease and multiple sclerosis. Further research is needed to better understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin can be achieved through various methods, including chemical synthesis and extraction from cannabis plants. Chemical synthesis involves the use of organic chemistry techniques to create the compound in a laboratory setting. Extraction from cannabis plants involves the isolation of 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin from the plant material using solvents and other techniques.
Scientific Research Applications
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have potential therapeutic applications in a variety of areas, including diabetes, obesity, and neurological disorders. Studies have shown that 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin may help regulate blood sugar levels and reduce insulin resistance in individuals with type 2 diabetes. Additionally, 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have appetite-suppressing effects, which could be beneficial in treating obesity. In terms of neurological disorders, 3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin has been shown to have neuroprotective properties and may be useful in treating conditions such as Parkinson's disease and multiple sclerosis.
properties
CAS RN |
158550-93-7 |
|---|---|
Product Name |
3-Pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin |
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
7,10-dimethyl-3-pentyl-7a,8,9,11a-tetrahydro-6H-benzo[d][1]benzoxepine-1,7-diol |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-15-11-18(22)20-16-10-14(2)8-9-17(16)21(3,23)13-24-19(20)12-15/h10-12,16-17,22-23H,4-9,13H2,1-3H3 |
InChI Key |
FHBKGUVKPKDHKT-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(COC2=C1)(C)O)C)O |
synonyms |
3-PEHHDO 3-pentyl-6,7,7a,8,9,11a-hexahydro-1,7-dihydroxy-7,10-dimethyldibenzo(b,d)oxepin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





